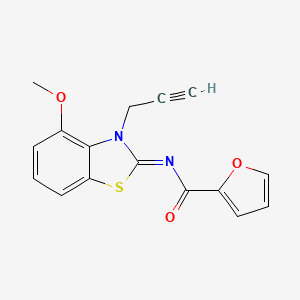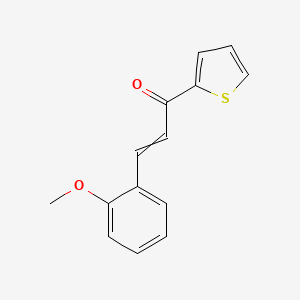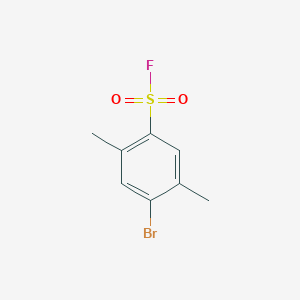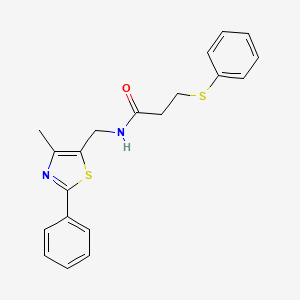![molecular formula C8H11BrO2 B2397984 Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2138429-62-4](/img/structure/B2397984.png)
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate, also known as Methyl (1S,5R,6S)-6-bromonorborn-2-ene-2-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. 1.0]hexane-1-carboxylate.
Wirkmechanismus
The mechanism of action of Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in organic reactions, facilitating the formation of enantiomerically pure products. It may also act as a ligand in metal-mediated reactions, facilitating the formation of complex molecules.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate, as it has not been extensively studied in vivo. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a potentially useful compound for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of enantiomerically pure compounds. Additionally, it is relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be suitable for all types of reactions, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate. One area of interest is its potential use as a chiral auxiliary in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it may be studied for its potential use as a catalyst in organic reactions or as a ligand in metal-mediated reactions. Finally, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a unique chemical compound that has gained significant attention in scientific research. Its chiral nature and potential applications in the synthesis of pharmaceuticals and other biologically active compounds make it a promising compound for future research. While there is still much to be learned about its mechanism of action and potential applications, the future looks bright for Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate in scientific research.
Synthesemethoden
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate can be synthesized using a variety of methods, but the most common method involves the reaction of 1,5-cyclooctadiene with bromine in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to yield Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been studied for its potential use as a catalyst in organic reactions and as a ligand in metal-mediated reactions.
Eigenschaften
IUPAC Name |
methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLIXXWXCBKTQ-VMHSAVOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1[C@@H]2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)
![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)
![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)
carboxamide](/img/structure/B2397910.png)
![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)


![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
